Comparative Clinical Outcomes in Heart Failure: Furosemide vs. Torsemide Meta-Analysis (2025)
A 2025 systematic review and meta-analysis of randomized controlled trials directly compared clinical outcomes of furosemide versus torsemide in heart failure patients [1]. The pooled risk ratio (RR) for all-cause mortality was 0.98 [0.87 to 1.10] with 0% heterogeneity, and for all-cause rehospitalization was 0.95 [0.88 to 1.02] with 5% heterogeneity [1]. These results demonstrate no statistically significant difference between the two agents for these critical endpoints. This finding is corroborated by the large-scale TRANSFORM-HF trial (N=2859), which found a hazard ratio (HR) for all-cause mortality at 6 months of 1.02 [95% CI, 0.89 to 1.18] for furosemide versus torsemide (P = .77) [2].
| Evidence Dimension | All-cause mortality (Heart Failure) |
|---|---|
| Target Compound Data | Risk Ratio (RR) 0.98 [95% CI, 0.87 to 1.10] |
| Comparator Or Baseline | Torsemide (reference group) |
| Quantified Difference | No statistically significant difference; RR point estimate suggests non-inferiority |
| Conditions | Systematic review and meta-analysis of 12 randomized controlled trials in patients with congestive heart failure |
Why This Matters
This high-quality evidence establishes clinical equipoise, meaning procurement decisions can be based on cost, formulary status, or specific patient factors rather than a perceived efficacy gap.
- [1] Nino Gudushauri et al. Torsemide vs. furosemide in congestive heart failure: a systematic-review and meta-analysis on mortality and rehospitalization. Acta Cardiol. 2025 Jun;80(4):351-357. doi:10.1080/00015385.2025.2460406. PMID: 39910952. View Source
- [2] TRANSFORM-HF Trial. Effect of Torsemide vs Furosemide on Symptoms and Quality of Life Among Patients Hospitalized for Heart Failure. Presented at AHA 2022; published online 2023. PMID: 37213162. View Source
